2,4-Dimethoxybenzaldehyde

Description

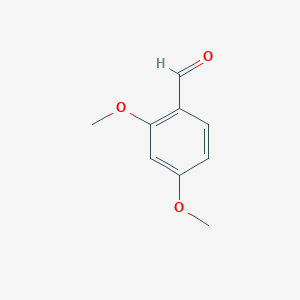

Structure

3D Structure

Propriétés

IUPAC Name |

2,4-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-11-8-4-3-7(6-10)9(5-8)12-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWRSYTXEQUUTKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022081 | |

| Record name | 2,4-Dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white crystalline solid; [Alfa Aesar MSDS] | |

| Record name | 2,4-Dimethoxybenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19469 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

613-45-6 | |

| Record name | 2,4-Dimethoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethoxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dimethoxybenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27023 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dimethoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.404 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIMETHOXYBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MM3U32AQ5F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dimethoxybenzaldehyde: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dimethoxybenzaldehyde is an aromatic aldehyde of significant interest in organic synthesis, serving as a versatile intermediate in the production of pharmaceuticals, fragrances, and other fine chemicals. Its chemical behavior is dictated by the interplay between the electron-donating methoxy (B1213986) groups and the electrophilic aldehyde functionality. This guide provides a comprehensive overview of its chemical and physical properties, detailed spectroscopic data, a robust experimental protocol for its synthesis via the Vilsmeier-Haack reaction, and a summary of its key reactivity and safety profile.

Chemical Structure and Identification

This compound consists of a benzene (B151609) ring substituted with an aldehyde group (-CHO) at position 1, and two methoxy groups (-OCH₃) at positions 2 and 4. The methoxy groups are strong activating groups, donating electron density to the aromatic ring, which influences the reactivity of both the ring and the aldehyde group.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 613-45-6[1][2] |

| Molecular Formula | C₉H₁₀O₃[1] |

| SMILES | COC1=CC(=C(C=C1)C=O)OC[1] |

| InChI | 1S/C9H10O3/c1-11-8-4-3-7(6-10)9(5-8)12-2/h3-6H,1-2H3[1][2] |

| InChIKey | LWRSYTXEQUUTKW-UHFFFAOYSA-N[1][2] |

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] It exhibits low solubility in water but is soluble in common organic solvents.

Table 2: Quantitative Physicochemical Data

| Property | Value |

| Molecular Weight | 166.17 g/mol [1][2] |

| Appearance | White to off-white crystalline solid[1] |

| Melting Point | 67-72 °C[3] |

| Boiling Point | 165 °C @ 10 mmHg[2][3] |

| Density | ~1.114 g/mL |

Spectroscopic Data

The structure of this compound is well-characterized by standard spectroscopic techniques.

Table 3: Spectroscopic Data Summary

| Technique | Data |

| ¹H NMR | (CDCl₃, 89.56 MHz) δ (ppm): 10.28 (s, 1H, -CHO), 7.79 (d, 1H, Ar-H), 6.53 (d, 1H, Ar-H), 6.44 (s, 1H, Ar-H), 3.89 (s, 3H, -OCH₃), 3.86 (s, 3H, -OCH₃) |

| ¹³C NMR | (CDCl₃) δ (ppm): 188.9 (C=O), 165.5 (C-O), 162.3 (C-O), 130.1 (Ar C-H), 121.1 (Ar C), 106.0 (Ar C-H), 98.2 (Ar C-H), 55.8 (-OCH₃), 55.6 (-OCH₃) |

| FTIR | Wavenumber (cm⁻¹) ~2830, ~2730 (Aldehyde C-H stretch)~1680 (Strong, C=O stretch)~1600, ~1470 (Aromatic C=C stretch)~1270, ~1020 (Strong, C-O stretch) |

| Mass Spec. | m/z (abundance) 166 (100%, M⁺), 165 (78%), 149 (52%), 135 (28%), 121 (22%), 106 (23%), 92 (11%), 77 (19%) |

Synthesis Protocol: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich aromatic compounds like 1,3-dimethoxybenzene (B93181) to produce this compound with high regioselectivity and yield.[4][5][6]

Experimental Protocol

Materials:

-

1,3-Dimethoxybenzene

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Sodium Acetate (B1210297) (NaOAc)

-

Deionized Water

-

Diethyl ether (Et₂O) or Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Ice bath

Procedure:

-

Preparation of the Vilsmeier Reagent: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place anhydrous DMF (1.5 equivalents). Cool the flask in an ice bath to 0 °C. Slowly add POCl₃ (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes to ensure the complete formation of the electrophilic Vilsmeier reagent, which may appear as a pale yellow solid or thick solution.[4]

-

Formylation Reaction: Dissolve 1,3-dimethoxybenzene (1.0 equivalent) in a minimal amount of anhydrous DCM. Slowly add this solution to the pre-formed Vilsmeier reagent at 0 °C with continuous stirring. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 6-8 hours.[7] Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up and Hydrolysis: Upon completion, cool the reaction mixture back to 0 °C in an ice bath. Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium acetate.[7] Stir vigorously for 15-30 minutes to hydrolyze the iminium intermediate.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer). Combine the organic extracts.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Product Isolation: The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by vacuum distillation to yield pure this compound.[4]

References

- 1. This compound | C9H10O3 | CID 69175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 98 613-45-6 [sigmaaldrich.com]

- 3. Benzaldehyde, 2,4-dimethoxy- [webbook.nist.gov]

- 4. benchchem.com [benchchem.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

Spectroscopic Profile of 2,4-Dimethoxybenzaldehyde: A Technical Guide

Introduction

This technical guide provides an in-depth analysis of the spectroscopic data for 2,4-Dimethoxybenzaldehyde (CAS No: 613-45-6), a key intermediate in organic synthesis. An understanding of its spectroscopic characteristics is fundamental for its identification, purity assessment, and the elucidation of reaction pathways. This document presents a comprehensive summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols for data acquisition.

Data Presentation

The spectroscopic data for this compound is summarized below. These tables provide a quantitative overview of the key spectral features essential for structural confirmation.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

The ¹H NMR spectrum provides detailed information about the hydrogen atoms within the molecule. The data presented here was obtained in a chloroform-d (B32938) (CDCl₃) solution.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.28 | Singlet | 1H | Aldehyde (-CHO) |

| 7.79 | Doublet | 1H | Aromatic (H-6) |

| 6.53 | Doublet of doublets | 1H | Aromatic (H-5) |

| 6.44 | Doublet | 1H | Aromatic (H-3) |

| 3.89 | Singlet | 3H | Methoxy (-OCH₃) at C-4 |

| 3.86 | Singlet | 3H | Methoxy (-OCH₃) at C-2 |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. Due to the complexity of direct peak lists in available literature, the following are characteristic chemical shifts. A full, interactive spectrum can be found on databases such as SpectraBase.

| Chemical Shift (δ) ppm | Assignment |

| ~189 | Aldehyde Carbonyl (C=O) |

| ~165 | Aromatic Carbon (C-4) |

| ~162 | Aromatic Carbon (C-2) |

| ~130 | Aromatic Carbon (C-6) |

| ~120 | Aromatic Carbon (C-1) |

| ~106 | Aromatic Carbon (C-5) |

| ~98 | Aromatic Carbon (C-3) |

| ~56 | Methoxy Carbon (-OCH₃) |

| ~55 | Methoxy Carbon (-OCH₃) |

IR (Infrared) Spectroscopy Data

The IR spectrum identifies the functional groups present in the molecule through their characteristic vibrational frequencies. The data below corresponds to the main absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~2940, 2840 | Medium | C-H Stretch | Aliphatic (Methoxy) |

| ~2740 | Weak | C-H Stretch | Aldehyde |

| ~1680 | Strong | C=O Stretch | Aldehyde |

| ~1600, 1510 | Strong | C=C Stretch | Aromatic Ring |

| ~1270, 1210 | Strong | C-O Stretch | Aryl Ether |

| ~1020 | Strong | C-O Stretch | Aryl Ether |

| ~830 | Strong | C-H Bend (out-of-plane) | Aromatic Ring |

MS (Mass Spectrometry) Data

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule. The data below was obtained via electron ionization (EI).[1][2]

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Assignment |

| 166 | 100 | [M]⁺ (Molecular Ion) |

| 165 | ~80 | [M-H]⁺ |

| 149 | ~55 | [M-OH]⁺ or [M-CH₃-H₂]⁺ |

| 138 | ~30 | [M-CO]⁺ |

| 123 | ~25 | [M-CO-CH₃]⁺ |

| 107 | ~15 | [M-CO-OCH₃]⁺ |

| 77 | ~20 | [C₆H₅]⁺ |

Experimental Protocols

The following protocols describe standard methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). The solvent should contain a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Data Acquisition : Transfer the solution to a 5 mm NMR tube. The ¹H NMR spectrum is acquired on a 300 MHz or higher field spectrometer. For ¹³C NMR, a higher concentration (50-100 mg) and a longer acquisition time are typically required to achieve a good signal-to-noise ratio.

IR Spectroscopy

-

Sample Preparation : As this compound is a solid, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly onto the ATR crystal.

-

Data Acquisition : A background spectrum of the clean, empty ATR crystal is recorded. The sample is then placed on the crystal, and pressure is applied to ensure good contact. The sample spectrum is then recorded, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio.

Mass Spectrometry

-

Sample Introduction : A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is prepared. The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

-

Ionization and Analysis : In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV) causing ionization and fragmentation. The resulting ions are then accelerated and separated based on their mass-to-charge ratio by a mass analyzer. The detector records the abundance of each ion.[3]

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic identification of this compound.

Caption: Logical workflow for the structural confirmation of this compound.

References

An In-depth Technical Guide to the Synthesis and Reactivity of 2,4-Dimethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dimethoxybenzaldehyde, a key aromatic aldehyde, is a versatile intermediate in the synthesis of a wide array of compounds, particularly in the pharmaceutical, fragrance, and dye industries.[1][2] Its unique substitution pattern, featuring two electron-donating methoxy (B1213986) groups, significantly influences its reactivity and makes it a valuable precursor for complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis and reactivity of this compound, with a focus on detailed experimental protocols, quantitative data, and the visualization of key chemical transformations. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

Synthesis of this compound

The primary and most efficient methods for the synthesis of this compound involve the formylation of the electron-rich 1,3-dimethoxybenzene (B93181). The Vilsmeier-Haack and Gattermann reactions are the most commonly employed methods for this transformation.[3][4]

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.[5] It utilizes a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the aromatic ring.[3][6] This method is favored for its high yield and regioselectivity.[4]

Experimental Protocol: Vilsmeier-Haack Formylation of 1,3-Dimethoxybenzene [3]

-

Materials:

-

1,3-Dimethoxybenzene

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous (optional solvent)

-

Crushed ice or ice-cold water

-

Saturated aqueous sodium acetate (B1210297) solution

-

Diethyl ether or other suitable organic solvent

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

3N Hydrochloric acid (for work-up alternative)

-

Ethyl acetate (for work-up alternative)

-

-

Procedure:

-

In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, cool anhydrous DMF in an ice bath to 0 °C.

-

Slowly add phosphorus oxychloride (1.2 equivalents relative to the substrate) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 10 °C during the addition.

-

After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes to facilitate the formation of the Vilsmeier reagent.

-

Dissolve 1,3-dimethoxybenzene (1 equivalent) in a minimal amount of anhydrous DCM or DMF.

-

Slowly add the solution of 1,3-dimethoxybenzene to the pre-formed Vilsmeier reagent at 0 °C with continuous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0 °C in an ice bath.

-

Carefully and slowly pour the reaction mixture onto crushed ice or into a beaker of ice-cold water with vigorous stirring to hydrolyze the intermediate iminium salt.

-

Neutralize the solution by adding a saturated aqueous solution of sodium acetate.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether three times.

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent by distillation.

-

-

Purification: The crude product can be purified by vacuum distillation or recrystallization to yield this compound.[3]

Gattermann Reaction

The Gattermann reaction provides an alternative route to formylate aromatic compounds.[7] It traditionally uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[7] A safer modification of this reaction employs zinc cyanide (Zn(CN)₂) in place of HCN.[7]

Experimental Protocol: Gattermann Reaction (General Procedure)

-

Materials:

-

1,3-Dimethoxybenzene

-

Zinc cyanide (Zn(CN)₂)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry hydrogen chloride (gas)

-

Anhydrous benzene (B151609) (solvent)

-

3N Hydrochloric acid

-

-

Procedure:

-

In a flask equipped for gas inlet and stirring, dissolve 1,3-dimethoxybenzene in anhydrous benzene.

-

Add zinc cyanide to the solution.

-

Cool the mixture and pass a stream of dry hydrogen chloride gas through it with stirring.

-

Add finely powdered anhydrous aluminum chloride to the mixture.

-

Stir the reaction at the specified temperature (e.g., 45 °C) for 3-5 hours.[3]

-

For work-up, pour the reaction mixture into 3N hydrochloric acid and reflux for 30 minutes.

-

After cooling, extract the product with an organic solvent like ethyl acetate.

-

Dry the organic extract and remove the solvent to obtain the crude product.

-

-

Purification: Purify the crude this compound by vacuum distillation or recrystallization.[3]

Comparison of Synthesis Methods

The choice of synthetic method depends on factors such as desired regioselectivity, scale, and available reagents.[4]

| Formylation Method | Reagents | Solvent | Temperature | Time | Yield (%) | Products |

| Vilsmeier-Haack | (Chloromethylene)dimethylimminium Chloride, DMF | DMF | 0 °C to RT | 6.5 h | ~77% | This compound |

| Rieche | Dichloromethyl methyl ether, TiCl₄ | Dichloromethane | 0 °C | 45 min | 79% | This compound (61%) and 2,6-Dimethoxybenzaldehyde (18%) |

| Gattermann | Zinc Cyanide, AlCl₃, HCl | Benzene | 45 °C | 3-5 h | ~73% (on 1,4-dimethoxybenzene) | This compound |

Table 1: Comparison of formylation methods for 1,3-dimethoxybenzene.[4]

Synthesis Workflow for this compound

Caption: Overview of synthetic routes to this compound.

Physical and Spectroscopic Properties

This compound is a white to off-white crystalline powder.[2][8]

| Property | Value |

| Molecular Formula | C₉H₁₀O₃[8] |

| Molecular Weight | 166.17 g/mol [8] |

| Melting Point | 67-69 °C[8] |

| Boiling Point | 165 °C at 10 mmHg[8] |

| Solubility | Insoluble in water, soluble in chloroform.[8] |

| Appearance | White to slightly brown fine crystalline powder.[8] |

Table 2: Physical properties of this compound.

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopy | Key Data |

| ¹H NMR (CDCl₃) | Chemical shifts corresponding to aldehyde, aromatic, and methoxy protons.[9][10] |

| ¹³C NMR (CDCl₃) | Chemical shifts for carbonyl, aromatic, and methoxy carbons.[11] |

| IR Spectrum | Characteristic peaks for C=O (aldehyde), C-O (ether), and aromatic C-H bonds.[12][13] |

| Mass Spectrum (EI) | Molecular ion peak and fragmentation pattern consistent with the structure.[12] |

Table 3: Spectroscopic data for this compound.

Reactivity of this compound

The reactivity of this compound is governed by the aldehyde functional group and the electron-rich aromatic ring.

Reactions of the Aldehyde Group

-

Oxidation: The aldehyde group can be oxidized to a carboxylic acid, forming 2,4-dimethoxybenzoic acid.

-

Reduction: Reduction of the aldehyde yields 2,4-dimethoxybenzyl alcohol.[14]

-

Condensation Reactions: this compound readily undergoes condensation reactions with active methylene (B1212753) compounds. For instance, the aldol (B89426) condensation with acetone (B3395972) can be used to synthesize curcumin (B1669340) derivatives.[15] The Knoevenagel condensation is another important reaction, for example, with malononitrile (B47326) to form coumarin (B35378) derivatives.[16]

Aldol Condensation of this compound

Caption: Pathway of the aldol condensation reaction.

Reactions of the Aromatic Ring

The two methoxy groups are strong activating groups and direct electrophilic substitution to the ortho and para positions. The primary site of substitution is determined by the combined directing effects of the existing substituents.

Applications in Drug Development and Research

This compound and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. They serve as important intermediates in the synthesis of various pharmaceutical compounds.[2] For instance, derivatives of the closely related 2,4-dihydroxybenzaldehyde (B120756) have shown potential as anticancer, antioxidant, anti-inflammatory, and antimicrobial agents.[17][18] Schiff base derivatives, in particular, have been investigated for their ability to inhibit Hsp90 ATPase activity, a key target in cancer therapy.[17]

The biological activities of compounds derived from this compound suggest their potential to modulate various signaling pathways. For example, anti-inflammatory effects may be mediated through the inhibition of pathways involving enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[18]

Potential Biological Signaling Pathway Involvement

Caption: Inhibition of Hsp90 by benzaldehyde (B42025) derivatives.

Safety and Handling

This compound is known to cause skin and serious eye irritation and may cause respiratory irritation.[8][19] It is important to handle this chemical with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, in a well-ventilated area.[19] It is stable under normal conditions but is incompatible with strong oxidizing agents and strong bases.[19]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly for the preparation of pharmaceutical and fragrance compounds. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in research and development. The methodologies and data presented in this guide offer a comprehensive resource for scientists and professionals working with this important aromatic aldehyde. Further exploration of the biological activities of its derivatives holds promise for the discovery of new therapeutic agents.

References

- 1. This compound | 613-45-6 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. growingscience.com [growingscience.com]

- 7. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 8. This compound CAS#: 613-45-6 [m.chemicalbook.com]

- 9. This compound(613-45-6) 1H NMR [m.chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. spectrabase.com [spectrabase.com]

- 12. Benzaldehyde, 2,4-dimethoxy- [webbook.nist.gov]

- 13. Benzaldehyde, 2,4-dimethoxy- [webbook.nist.gov]

- 14. researchgate.net [researchgate.net]

- 15. Aldol condensation of 2,5-dimethoxybenzaldehyde with actone under basic conditions – Oriental Journal of Chemistry [orientjchem.org]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. biomolther.org [biomolther.org]

- 19. fishersci.com [fishersci.com]

The Core of Synthesis: A Technical Guide to 2,4-Dimethoxybenzaldehyde as a Pivotal Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethoxybenzaldehyde (DMBA) is a highly versatile aromatic aldehyde that serves as a crucial building block in the landscape of organic synthesis.[1] Characterized by a benzene (B151609) ring substituted with an aldehyde group and two methoxy (B1213986) groups at positions 2 and 4, its unique electronic and steric properties make it an invaluable intermediate in the production of a wide array of complex molecules.[1][2] Its applications span across pharmaceuticals, fragrances, agrochemicals, and specialized analytical reagents.[1] In the pharmaceutical sector, it is a key precursor for various bioactive compounds, including substituted phenethylamines and alkaloids, contributing significantly to drug discovery and development programs.[1][3] This guide provides an in-depth technical overview of this compound, covering its synthesis, key reactions, experimental protocols, and applications, with a focus on its role in advancing chemical and pharmaceutical research.

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of this compound are fundamental to its handling, storage, and application in synthesis. It typically appears as a white to light brown crystalline solid.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₃ | [1][5][6] |

| Molecular Weight | 166.17 g/mol | [6] |

| Appearance | White to off-white/light brown crystalline solid/powder | [1][4][7] |

| Melting Point | 67-72 °C | [1][4][5] |

| Boiling Point | 165 °C / 10 mmHg | [1][5][7] |

| CAS Number | 613-45-6 | [1][6] |

| Solubility | Insoluble in water; Soluble in Chloroform | [5] |

Spectroscopic analysis is essential for the structural confirmation of this compound and its derivatives. The following data represents typical spectral characteristics.

Table 2: Spectroscopic Data for this compound

| Technique | Data (Solvent: CDCl₃) | Reference |

| ¹H NMR (ppm) | ~10.4-10.5 (s, 1H, Aldehyde-H), ~7.4 (t, 1H, Aromatic-H), ~6.4-6.6 (m, 2H, Aromatic-H), ~3.9 (s, 6H, Methoxy-H) | [2][8] |

| ¹³C NMR (ppm) | 189.3, 165.5, 162.7, 130.3, 120.8, 106.1, 98.4, 55.9, 55.7 | [9] |

| IR (cm⁻¹) | Key peaks corresponding to C=O (aldehyde), C-O (ether), and aromatic C-H stretches. | [10][11] |

| Mass Spec. (m/z) | 166 (M+), 165, 137, 109, 79, 63, 51 | [10] |

Synthesis of this compound

The most prominent and efficient method for synthesizing this compound is the formylation of the electron-rich 1,3-dimethoxybenzene (B93181). The Vilsmeier-Haack reaction is the principal method employed for this transformation, offering high yields and regioselectivity.[12][13]

Comparison of Formylation Methods

Several methods can be used to formylate 1,3-dimethoxybenzene, each with distinct advantages and disadvantages regarding reagents, conditions, and regioselectivity.[14]

Table 3: Comparison of Formylation Methods for 1,3-Dimethoxybenzene

| Method | Reagents | Solvent | Temperature | Time | Yield (%) | Products | Reference |

| Vilsmeier-Haack | POCl₃, DMF | DMF | 0 °C to RT | 3 - 6.5 h | 77 - 92 | This compound | [12][14][15] |

| Rieche | Dichloromethyl methyl ether, TiCl₄ | Dichloromethane | 0 °C | 45 min | 79 | 2,4- (61%) and 2,6- (18%) isomers | [14] |

| Gattermann | Zinc Cyanide, AlCl₃, HCl | Benzene | 45 °C | 3 - 5 h | ~73 (on 1,4-isomer) | 2,5-Dimethoxybenzaldehyde | [14] |

Vilsmeier-Haack Reaction: Mechanism and Workflow

The Vilsmeier-Haack reaction involves the formation of a substituted chloroiminium ion, known as the Vilsmeier reagent, from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[16] This electrophilic species then reacts with the electron-rich aromatic ring of 1,3-dimethoxybenzene, followed by hydrolysis to yield the aldehyde.[15][16]

Caption: Vilsmeier-Haack reaction pathway.

The general laboratory workflow for this synthesis requires careful control of temperature and moisture.

Caption: Vilsmeier-Haack synthesis workflow.

Experimental Protocol: Vilsmeier-Haack Formylation of 1,3-Dimethoxybenzene

This protocol is adapted from established procedures for the Vilsmeier-Haack reaction.[12]

Materials:

-

1,3-Dimethoxybenzene

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous (optional solvent)

-

Sodium acetate (B1210297) or Sodium bicarbonate

-

Ethyl acetate

-

Deionized water

-

Ice

Procedure:

-

Vilsmeier Reagent Formation: In a dry, two-necked round-bottom flask under an inert atmosphere, place anhydrous DMF. Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.2 equivalents relative to the substrate) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature remains below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Formylation Reaction: Dissolve 1,3-dimethoxybenzene (1 equivalent) in a minimal amount of anhydrous DCM or DMF. Slowly add this solution to the pre-formed Vilsmeier reagent at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and stir for several hours (typically 3-7 hours).[14]

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture back to 0 °C in an ice bath.[12] Carefully and slowly pour the mixture into a beaker containing crushed ice and a solution of sodium acetate or sodium bicarbonate to neutralize the acid and hydrolyze the intermediate.[15]

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.[17] The crude product can be purified by recrystallization or vacuum distillation to yield pure this compound.

Applications in Organic Synthesis

This compound is a cornerstone intermediate for constructing more complex molecular architectures due to the reactivity of its aldehyde group.

Condensation Reactions (Claisen-Schmidt, Knoevenagel)

The aldehyde functionality readily participates in base-catalyzed condensation reactions with active methylene (B1212753) compounds (Knoevenagel condensation) or ketones (Claisen-Schmidt condensation) to form α,β-unsaturated systems. These products are often intermediates for synthesizing chalcones and other flavonoids, which are investigated for their medicinal properties.

Wittig Reaction

The Wittig reaction provides a reliable method for synthesizing alkenes. This compound reacts with phosphorus ylides to form stilbene (B7821643) derivatives, which are precursors to compounds like combretastatins, known for their potential anticancer activities.[17][18]

Pictet-Spengler Reaction

A particularly powerful application of this compound is in the Pictet-Spengler reaction for the synthesis of complex heterocyclic scaffolds.[19] This acid-catalyzed reaction involves the condensation of a β-arylethylamine, such as tryptamine (B22526) or phenethylamine, with an aldehyde, followed by an intramolecular electrophilic ring-closing reaction.[19][20] The reaction is a cornerstone in the total synthesis of numerous indole (B1671886) and isoquinoline (B145761) alkaloids.[20][21]

Caption: Pictet-Spengler reaction mechanism.

Experimental Protocol: Pictet-Spengler Reaction

This generalized protocol describes the synthesis of a tetrahydro-β-carboline, a core structure in many indole alkaloids.[17]

Materials:

-

This compound

-

Tryptamine or a tryptamine derivative (e.g., 5-methoxytryptamine)

-

Trifluoroacetic acid (TFA) or Boric acid/Acetic acid

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a solution of tryptamine (1.0 equivalent) in anhydrous dichloromethane, add this compound (1.0 equivalent).[17]

-

Cyclization: Add a catalytic amount of trifluoroacetic acid to the mixture and stir at room temperature for approximately 24 hours.[17] Alternatively, other acid catalysts and conditions can be employed.[17]

-

Reaction Monitoring: Monitor the reaction's progress by TLC.

-

Work-up and Purification: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography.

Role in Drug Development and Medicinal Chemistry

The scaffold of this compound is integral to the synthesis of numerous compounds with significant biological activities. Its derivatives have been explored for various therapeutic applications.

-

Anticancer Agents: It serves as a precursor for chalcones and stilbenes that exhibit cytotoxic activity against cancer cell lines, often by inhibiting tubulin polymerization.[18]

-

Anti-inflammatory Agents: Derivatives have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2), pointing towards novel anti-inflammatory drugs with potentially fewer side effects.[18]

-

Antimicrobial and Antifungal Agents: Certain compounds derived from this aldehyde have shown activity against various bacterial and fungal strains.[18]

-

Pancreatic Lipase Inhibition: this compound has been identified as a synthetic compound with inhibitory effects on pancreatic lipase, suggesting potential for treating metabolic disorders like obesity.[22]

Safety and Handling

Proper handling of this compound is crucial for laboratory safety. It is classified as an irritant and requires appropriate protective measures.

Table 4: Hazard and Safety Information

| Category | Information | Reference |

| GHS Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [6][23] |

| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. | [4][23][24] |

| Personal Protective Equipment (PPE) | Safety goggles, protective gloves, lab coat. Use in a well-ventilated area or chemical fume hood. | [23][24][25] |

| Storage | Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents and strong bases. | [4][25] |

| Incompatible Materials | Strong oxidizing agents, Strong bases. | [4] |

Conclusion

This compound is a demonstrably vital and versatile intermediate in organic synthesis. Its utility is rooted in the reactivity of its aldehyde group, modulated by the electron-donating methoxy substituents, which allows for its participation in a wide range of crucial C-C and C-N bond-forming reactions. From the high-yield Vilsmeier-Haack synthesis to its application in complex multi-step syntheses of bioactive alkaloids via the Pictet-Spengler reaction, DMBA continues to be an indispensable tool for chemists in academia and industry. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the development of novel pharmaceuticals, fragrances, and other fine chemicals.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. fishersci.com [fishersci.com]

- 5. chembk.com [chembk.com]

- 6. This compound | C9H10O3 | CID 69175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 613-45-6 [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. Benzaldehyde, 2,4-dimethoxy- [webbook.nist.gov]

- 11. Benzaldehyde, 2,4-dimethoxy- [webbook.nist.gov]

- 12. benchchem.com [benchchem.com]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. benchchem.com [benchchem.com]

- 15. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 16. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 20. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. This compound | 613-45-6 | FD06222 | Biosynth [biosynth.com]

- 23. pfaltzandbauer.com [pfaltzandbauer.com]

- 24. assets.thermofisher.com [assets.thermofisher.com]

- 25. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

2,4-Dimethoxybenzaldehyde: A Technical Guide to Its Natural Occurrence, Derivatives, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethoxybenzaldehyde is an organic compound characterized by a benzene (B151609) ring substituted with two methoxy (B1213986) groups at positions 2 and 4, and an aldehyde functional group.[1][2] While it is widely utilized as a synthetic intermediate in the pharmaceutical, fragrance, and dye industries, its natural occurrence is less frequently documented compared to other isomeric forms like 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde).[3][4] This technical guide provides a comprehensive overview of this compound, including its known, albeit limited, natural sources, the biological activities of it and its closely related derivatives, and detailed experimental protocols for the evaluation of these activities.

Natural Occurrence

While specific reports on the widespread natural occurrence of this compound are scarce, related methoxybenzaldehydes are found in various plant essential oils. For instance, 3,4-dimethoxybenzaldehyde (veratraldehyde) is a known constituent of the essential oils of plants such as Cymbopogon javanensis, Eryngium poterium, raspberry (Rubus idaeus), ginger (Zingiber officinale), and peppermint (Mentha piperita).[4] The biosynthesis of benzaldehydes in plants is generally understood to occur through the phenylpropanoid pathway, but specific enzymatic steps leading to the 2,4-dimethoxy substitution pattern are not well-elucidated.

A related naturally occurring derivative, 2-hydroxy-4-methoxybenzaldehyde (B30951), has been isolated from the root bark of Periploca sepium and Hemidesmus indicus.[5][6]

Known Derivatives and Synthetic Utility

This compound is a valuable precursor in organic synthesis for the creation of more complex molecules with potential biological activities.[3] Its derivatives are often synthesized to explore their therapeutic potential. For example, it is used in the synthesis of various heterocyclic compounds, and as a reagent to quantify phlorotannins.[2][7]

Biological Activities

Research into the biological activities of this compound and its isomers has revealed a range of effects, most notably antimicrobial and antifungal properties. The position of the methoxy groups on the benzene ring significantly influences the biological efficacy of these compounds.

Antifungal Activity

Several studies have investigated the antifungal properties of dimethoxybenzaldehyde isomers. The mechanism of action is often attributed to the disruption of cellular antioxidation systems in fungi.[8][9] This can lead to an accumulation of reactive oxygen species (ROS), causing cellular damage and inhibiting fungal growth.[10] The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, crucial for the fungal stress response, has been identified as a potential target.[10]

Antibacterial Activity

Various substituted benzaldehydes have demonstrated activity against both Gram-positive and Gram-negative bacteria. The proposed mechanism of action for many benzaldehydes involves the disruption of the microbial cell membrane, leading to the leakage of intracellular components and subsequent cell death.[11] For instance, 2-hydroxy-4-methoxybenzaldehyde has been shown to increase the permeability of the cell membrane in Staphylococcus aureus, leading to the release of intracellular proteins and nucleic acids.[6]

Data Presentation

The following tables summarize the available quantitative data on the antimicrobial activities of this compound and its related derivatives.

Table 1: Antifungal Activity of Dimethoxybenzaldehyde Isomers

| Compound | Fungal Strain | MIC (mM) | Reference |

| 2,5-Dimethoxybenzaldehyde | Aspergillus fumigatus | >128 µg/mL | [10] |

| 3,5-Dimethoxybenzaldehyde | Aspergillus fumigatus | >128 µg/mL | [10] |

| 2-Hydroxy-5-methoxybenzaldehyde | Aspergillus fumigatus | 64 - 128 µg/mL | [10] |

| o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde) | Aspergillus fumigatus | 64 - 128 µg/mL | [10] |

| 3,5-Dimethoxybenzaldehyde | Aspergillus fumigatus MAPK mutants (sakAΔ and mpkCΔ) | 0.8 | [12] |

| 3,5-Dimethoxybenzaldehyde | Saccharomyces cerevisiae cell wall integrity mutants (slt2Δ and bck1Δ) | 1.0-5.0 | [12] |

MIC: Minimum Inhibitory Concentration

Table 2: Antibacterial Activity of Methoxybenzaldehyde Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 2-Hydroxy-4-methoxybenzaldehyde | Staphylococcus aureus | 1024 | [6] |

| 2-Hydroxy-4-methoxybenzaldehyde | Staphylococcus epidermidis | MBIC: 250 | [13] |

MIC: Minimum Inhibitory Concentration; MBIC: Minimum Biofilm Inhibitory Concentration

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the biological activities of benzaldehyde (B42025) derivatives.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11]

1. Preparation of Test Compounds:

-

Prepare stock solutions of the benzaldehyde derivatives in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

2. Serial Dilutions:

-

Perform a series of twofold dilutions of the stock solutions in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.

3. Preparation of Inoculum:

-

Culture the microbial strains overnight.

-

Prepare a microbial suspension and adjust its turbidity to match a 0.5 McFarland standard.

-

Further dilute the suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

4. Inoculation and Incubation:

-

Inoculate each well containing the diluted antimicrobial agent with the standardized microbial suspension.

-

Include a positive control (microbes in medium without the test compound) and a negative control (medium only).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 30°C for 24-48 hours for fungi).

5. MIC Determination:

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Protocol 2: Assay for Disruption of Cell Membrane Integrity

This protocol assesses the ability of a compound to damage the microbial cell membrane by measuring the leakage of intracellular components.

1. Preparation of Microbial Suspension:

-

Grow the microbial culture to the mid-logarithmic phase.

-

Harvest the cells by centrifugation, wash with a suitable buffer (e.g., phosphate-buffered saline), and resuspend in the same buffer to a specific optical density.

2. Treatment with Test Compound:

-

Add the test compound at various concentrations to the microbial suspension.

-

Include a positive control (e.g., a known membrane-disrupting agent) and a negative control (solvent only).

-

Incubate the suspensions at an appropriate temperature for a defined period.

3. Measurement of Intracellular Component Leakage:

-

Centrifuge the suspensions to pellet the cells.

-

Measure the absorbance of the supernatant at 260 nm and 280 nm to quantify the release of nucleic acids and proteins, respectively. An increase in absorbance compared to the negative control indicates membrane damage.

Mandatory Visualization

Caption: Workflow for MIC Determination.

Caption: Proposed Antifungal Mechanism.

References

- 1. This compound | C9H10O3 | CID 69175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical Properties of 2,4-Dimethoxybenzaldehyde

This technical guide provides a comprehensive overview of the key physical properties of 2,4-Dimethoxybenzaldehyde, with a specific focus on its melting and boiling points. The information is tailored for researchers, scientists, and professionals in drug development who utilize this compound in various synthetic and analytical applications. This document presents quantitative data in a structured format, details relevant experimental methodologies, and provides a logical workflow for property determination.

Core Physical Properties

This compound is a white to off-white crystalline solid at room temperature. Its physical characteristics are crucial for determining appropriate handling, storage, and reaction conditions.

Data Presentation

The melting and boiling points of this compound, as reported in the scientific literature, are summarized in the table below. These values are critical for purification processes such as recrystallization and distillation.

| Physical Property | Value | Conditions |

| Melting Point | 67-72 °C | Atmospheric Pressure |

| Boiling Point | 165 °C | 10 mmHg |

| Boiling Point | 307.8 °C | Atmospheric Pressure (Calculated) |

Note: The boiling point is most frequently cited at reduced pressure to prevent decomposition at higher temperatures.

Experimental Protocols

The following sections detail the standard laboratory procedures for the accurate determination of the melting and boiling points of a crystalline organic compound such as this compound.

Melting Point Determination (Capillary Method)

The capillary method is a widely used and reliable technique for determining the melting point of a solid.

Objective: To determine the melting point range of this compound.

Materials:

-

This compound sample (finely powdered)

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar) or Thiele tube with high-boiling point oil (e.g., mineral oil)

-

Thermometer (calibrated)

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of this compound is placed on a clean, dry surface and crushed into a fine powder using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. This process is repeated until a sample height of 2-3 mm is achieved.

-

Apparatus Setup:

-

Melting Point Apparatus: The packed capillary tube is inserted into the sample holder of the apparatus.

-

Thiele Tube: The capillary tube is attached to a thermometer using a rubber band or wire, ensuring the sample is aligned with the thermometer bulb. The thermometer assembly is then inserted into the Thiele tube containing the heating oil, making sure the rubber band is above the oil level.

-

-

Heating and Observation:

-

The apparatus is heated at a moderate rate until the temperature is about 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to ensure thermal equilibrium between the sample, heating medium, and thermometer.

-

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a liquid is recorded as the end of the melting range.

Boiling Point Determination (Thiele Tube Method at Reduced Pressure)

Due to the high boiling point of this compound at atmospheric pressure, determination at a reduced pressure is preferred to avoid thermal decomposition.

Objective: To determine the boiling point of this compound at a specific reduced pressure.

Materials:

-

This compound sample

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thiele tube with high-boiling point oil

-

Thermometer (calibrated)

-

Vacuum source (e.g., water aspirator or vacuum pump)

-

Manometer

Procedure:

-

Sample Preparation: A small amount of this compound is placed in the small test tube.

-

Apparatus Assembly:

-

A capillary tube is placed, open end down, inside the test tube containing the sample.

-

The test tube is attached to a thermometer.

-

This assembly is placed in a Thiele tube.

-

The Thiele tube is connected to a vacuum source and a manometer to control and measure the pressure.

-

-

Heating and Observation:

-

The pressure inside the apparatus is reduced to the desired level (e.g., 10 mmHg).

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

-

Data Recording:

-

Heating is discontinued (B1498344) once a steady stream of bubbles is observed.

-

As the apparatus cools, the bubbling will slow down and stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube. This is the point where the vapor pressure of the sample equals the pressure of the system.

-

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the characterization of the physical properties of this compound.

Caption: Workflow for the determination of physical properties.

Solubility of 2,4-Dimethoxybenzaldehyde in common organic solvents

An In-depth Technical Guide on the Solubility of 2,4-Dimethoxybenzaldehyde in Common Organic Solvents

This technical guide provides a comprehensive overview of the solubility of this compound. The document is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. It includes a summary of available solubility data, detailed experimental protocols for solubility determination, and a workflow diagram illustrating the experimental process.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Solvent Type | Qualitative Solubility | Quantitative Solubility (at specified temperature) |

| Chloroform (CHCl₃) | Halogenated | Soluble[3][4][5] | Data not available |

| Water (H₂O) | Polar Protic | Insoluble[3][6][7][8][9] | Data not available |

| Benzene | Aromatic | Soluble | Data not available |

| Toluene | Aromatic | Soluble | Data not available |

| Acetonitrile | Polar Aprotic | Insoluble | Data not available |

| Methanol | Polar Protic | Insoluble | Data not available |

| Ethanol | Polar Protic | Insoluble* | Data not available |

*Note: The solubility data for Benzene, Toluene, Acetonitrile, Methanol, and Ethanol is based on studies conducted on this compound azine, a derivative of this compound.[4] This information is provided as an estimation, and experimental verification for this compound is recommended.

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data, a standardized experimental protocol is essential. The following section outlines a detailed methodology for determining the solubility of this compound in an organic solvent using the equilibrium shake-flask method followed by gravimetric analysis. This method is widely accepted for its accuracy and reproducibility.[10]

Materials and Equipment

-

This compound (purity ≥ 98%)

-

Selected organic solvent (analytical grade)

-

Analytical balance (readability ± 0.1 mg)

-

Constant temperature shaker bath or incubator

-

Vials with airtight seals (e.g., screw-cap vials with PTFE septa)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Pre-weighed evaporation dishes or beakers

-

Drying oven or vacuum oven

-

Desiccator

Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 10 mL) of the selected organic solvent.[11] An excess of the solid should be visibly present to ensure that a saturated solution is formed.[12]

-

Seal the vial tightly to prevent any solvent evaporation during the experiment.

-

-

Equilibration:

-

Place the sealed vial in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that the solution reaches equilibrium.[10][13] The time required to reach equilibrium can vary depending on the solute and solvent system.[14]

-

After the equilibration period, cease agitation and allow the vial to rest at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

-

Sample Collection and Filtration:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

To avoid temperature fluctuations that could affect solubility, it is advisable to pre-heat or pre-cool the syringe to the experimental temperature.

-

Immediately filter the collected solution through a syringe filter into a pre-weighed evaporation dish. This step is crucial to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Place the evaporation dish containing the filtrate into a drying oven set to a temperature that will evaporate the solvent without degrading the solute. A vacuum oven at a lower temperature is preferable to minimize thermal decomposition.

-

Continue drying until all the solvent has evaporated and a constant mass of the dried solute is achieved.[11]

-

Transfer the evaporation dish to a desiccator to cool to room temperature before weighing on an analytical balance.

-

Repeat the drying and weighing cycles until the difference between consecutive weighings is negligible.

-

Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (Mass of dried solute (g) / Volume of filtrate (mL)) x 100

Where:

-

Mass of dried solute = (Final mass of evaporation dish + solute) - (Initial mass of empty evaporation dish)

-

Volume of filtrate = The volume of the supernatant collected

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

References

- 1. This compound | 613-45-6 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chembk.com [chembk.com]

- 4. 2,4-Dimethoxybenzaldehyde azine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 613-45-6 [m.chemicalbook.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound, 98% | Fisher Scientific [fishersci.ca]

- 8. This compound, 98% | Fisher Scientific [fishersci.ca]

- 9. fishersci.com [fishersci.com]

- 10. crystallizationsystems.com [crystallizationsystems.com]

- 11. benchchem.com [benchchem.com]

- 12. quora.com [quora.com]

- 13. youtube.com [youtube.com]

- 14. spiedigitallibrary.org [spiedigitallibrary.org]

Safety and handling of 2,4-Dimethoxybenzaldehyde in the lab

An In-depth Technical Guide to the Safe Handling of 2,4-Dimethoxybenzaldehyde in the Laboratory

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound (CAS No. 613-45-6). Adherence to these protocols is essential for ensuring a secure laboratory environment and maintaining the integrity of experimental work.

Chemical and Physical Properties

This compound is an aromatic aldehyde widely used as an intermediate in the synthesis of pharmaceuticals, fragrances, and agrochemicals[1]. Its physical and chemical properties are summarized below.

| Property | Value |

| CAS Number | 613-45-6[2][3][4][5] |

| Molecular Formula | C₉H₁₀O₃[1][2][4][6] |

| Molecular Weight | 166.17 g/mol [2] |

| Appearance | White to light brown crystalline powder or solid[1][3][7][8] |

| Melting Point | 67-72 °C / 154.4 - 161.6 °F[1][3][6][8] |

| Boiling Point | 165 °C @ 10 mmHg[1][6][8] |

| Solubility | Insoluble in water; soluble in chloroform[6]. |

| Odor | Odorless[3] |

Hazard Identification and Classification

This compound is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200)[3][9]. It is an irritant and requires careful handling to avoid exposure.

GHS Hazard Classification

The Globally Harmonized System (GHS) classification for this chemical is detailed below.

| Classification | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][3][5][10] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[2][3][5][10] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2][3][10] |

NFPA 704 Ratings

The National Fire Protection Association (NFPA) 704 diamond provides a quick overview of the chemical's hazards.

| Hazard | Rating | Comments |

| Health (Blue) | 2 | Can cause temporary incapacitation or residual injury[7]. |

| Flammability (Red) | 0-1 | Will not burn under normal fire conditions or requires considerable preheating[3][7][9]. |

| Instability (Yellow) | 0 | Normally stable, even under fire exposure conditions, and is not reactive with water[3][7][9]. |

| Special (White) | N/A | No special hazards. |

Exposure Controls and Personal Protective Equipment (PPE)

To minimize exposure, a combination of engineering controls and personal protective equipment must be utilized. This follows the hierarchy of controls, prioritizing the most effective measures.

Caption: The Hierarchy of Controls for chemical safety.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is required when handling the powder or creating solutions to keep airborne concentrations low[3][4][7][9].

-

Safety Stations: Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation[3][4][7][9].

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent direct contact[11].

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved chemical safety goggles[3][7][9][12]. | Prevents eye contact which causes serious irritation[3][7][13]. |

| Hand Protection | Chemically resistant, impervious gloves such as nitrile or butyl rubber[7][14]. Gloves must be inspected before use[15]. | Prevents skin contact which causes irritation[3][7][13]. |

| Skin and Body Protection | Laboratory coat and appropriate protective clothing to prevent skin exposure[7][12]. | Minimizes the risk of skin contamination. |

| Respiratory Protection | Not required under normal use conditions with adequate engineering controls[3][4]. For nuisance exposures or inadequate ventilation, use a NIOSH-approved N95 dust mask or equivalent particle respirator. | Prevents inhalation, which can cause respiratory tract irritation[3][7][13]. |

Experimental Protocols: Standard Operating Procedure

A systematic workflow is crucial for minimizing exposure risk during routine laboratory operations.

Methodology for Safe Handling and Use

-

Preparation:

-

Confirm that the chemical fume hood is operational and the sash is at the appropriate height.

-

Don all required PPE as specified in Section 3.

-

Prepare all necessary equipment (spatulas, glassware, etc.) within the fume hood.

-

-

Aliquotting/Weighing:

-

Perform all transfers of the solid powder inside the fume hood to contain any dust.

-

Use a spatula to carefully transfer the desired amount of this compound from the stock container to a tared weigh boat or directly into the reaction vessel.

-

Close the primary container tightly immediately after use[7].

-

-

Use in Reaction:

-

If dissolving, add the solid to the solvent slowly to avoid splashing.

-

Keep the reaction vessel within the fume hood for the duration of the experiment.

-

-

Post-Handling Cleanup:

-

Decontaminate all equipment and the work surface with an appropriate cleaner.

-

Dispose of any contaminated disposable materials (e.g., weigh boats, gloves) in a designated hazardous waste container[15].

-

Remove PPE in the correct order to avoid cross-contamination.

-

Wash hands thoroughly with soap and water after handling is complete[3][7].

-

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C9H10O3 | CID 69175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. This compound, 100G | Labscoop [labscoop.com]

- 6. chembk.com [chembk.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. This compound | 613-45-6 [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. guidechem.com [guidechem.com]

- 11. benchchem.com [benchchem.com]

- 12. westliberty.edu [westliberty.edu]

- 13. pfaltzandbauer.com [pfaltzandbauer.com]

- 14. homework.study.com [homework.study.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

The Multifaceted Role of 2,4-Dimethoxybenzaldehyde in Medicinal Chemistry: A Technical Guide

An in-depth exploration of 2,4-Dimethoxybenzaldehyde as a pivotal scaffold in the design and synthesis of novel therapeutic agents, focusing on its applications in the development of treatments for cancer, microbial infections, and neurodegenerative disorders.

Introduction

This compound, a readily available aromatic aldehyde, has emerged as a versatile and valuable building block in the field of medicinal chemistry.[1][2] Its unique substitution pattern, featuring two methoxy (B1213986) groups at positions 2 and 4 of the benzene (B151609) ring, imparts distinct electronic and conformational properties to its derivatives, making it an attractive starting material for the synthesis of a diverse array of bioactive molecules.[1] This technical guide provides a comprehensive overview of the applications of this compound in drug discovery, with a focus on the synthesis of chalcones, Schiff bases, and other heterocyclic compounds exhibiting promising pharmacological activities. We will delve into the quantitative biological data of these derivatives, provide detailed experimental protocols for their synthesis and evaluation, and visualize the key signaling pathways they modulate.

Core Applications in Medicinal Chemistry

The chemical reactivity of the aldehyde functional group, combined with the electron-donating nature of the methoxy groups, makes this compound a versatile precursor for a variety of condensation reactions. This has led to its utilization in the synthesis of several classes of biologically active compounds.

Anticancer Agents: The Chalcone (B49325) Scaffold

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a prominent class of compounds synthesized from this compound. These derivatives have demonstrated significant potential as anticancer agents, often by inducing apoptosis and inhibiting cell proliferation.

dot

Figure 1: General workflow for the synthesis of chalcone derivatives from this compound.

Antimicrobial Agents: Hydrazone Derivatives

The condensation of this compound with various hydrazides yields Schiff bases known as hydrazones, which have been explored for their antimicrobial properties. These compounds often exhibit activity against a range of bacterial and fungal strains.

A representative example is (E)-N'-(2,4-dimethoxybenzylidene)isonicotinohydrazide . While the broader class of isonicotinohydrazide derivatives has shown potent antimicrobial activity, specific Minimum Inhibitory Concentration (MIC) values for this 2,4-dimethoxy derivative require further investigation.[3][4] The synthesis is a straightforward condensation reaction.

dot

Figure 2: Synthetic workflow for the preparation of hydrazone derivatives from this compound.

Neuroprotective Agents: Targeting Alzheimer's Disease

A significant application of this compound in medicinal chemistry is in the synthesis of 3-(2,4-dimethoxybenzylidene)-anabaseine (DMXBA) , also known as GTS-21 . This compound is a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR) and has been investigated as a potential therapeutic agent for Alzheimer's disease.[1][5][6] GTS-21 has shown promise in reducing neuroinflammation and potentially improving cognitive function.[7]

The activation of the α7-nAChR by GTS-21 triggers several downstream signaling cascades that contribute to its neuroprotective and anti-inflammatory effects. These include the JAK2-STAT3 pathway, the PI3K-Akt pathway, and the inhibition of the pro-inflammatory NF-κB pathway.[5][7]

dot

Figure 3: Signaling pathways modulated by the α7 nAChR agonist GTS-21.

Quantitative Biological Data

The following tables summarize the available quantitative data for derivatives of this compound and related compounds. It is important to note that specific data for some 2,4-dimethoxy derivatives are limited, and data for structurally similar compounds are included for comparative purposes.

Table 1: Anticancer Activity of Chalcone Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| (2E)-1-(2,5-dimethoxy-phenyl)-3-(1-naphthyl)-2-propene-1-one | Human acute leukemia | Not specified | |

| 4-chloro-2'-hydroxychalcone | HeLa | < 20 µg/mL | |

| 2,5-dimethoxy-2´-hydroxychalcone | HeLa | < 20 µg/mL | [8] |

Table 2: Antimicrobial Activity of Hydrazone Derivatives

| Compound | Microbial Strain | MIC (µg/mL) | Reference |

| (E)-N'-(3,4-dimethoxybenzylidene)isonicotinohydrazide | S. aureus | 6.25 | [3] |

| (E)-N'-(3,4-dimethoxybenzylidene)isonicotinohydrazide | B. subtilis | 12.5 | [3] |

| (E)-N'-(3,4-dimethoxybenzylidene)isonicotinohydrazide | E. coli | 25 | [3] |

| (E)-N'-(3,4-dimethoxybenzylidene)isonicotinohydrazide | C. albicans | 12.5 | [3] |

| N'-(2-methoxybenzylidene)-4-hydroxybenzohydrazide | B. subtilis | 31.3 ppm | [9][10] |

| N'-(2-methoxybenzylidene)-4-hydroxybenzohydrazide | E. coli | 500 ppm | [9][10] |

Table 3: Receptor Binding and Functional Activity of GTS-21

| Parameter | Receptor/Cell Line | Value | Reference |

| IC50 (ACh response inhibition) | TE671 cells (human fetal muscle nAChRs) | 6.6 ± 1.2 µM | [11] |

| Ki (inhibition of [3H]dizocilpine binding) | Torpedo nAChRs (desensitized state) | Not specified | [11] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of key derivatives of this compound and for the evaluation of their biological activity.

Synthesis of (2E)-1-(4-aminophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one (Chalcone)

This protocol is a general method for Claisen-Schmidt condensation adapted for the synthesis of the specified chalcone.[12][13]

Materials:

-

This compound

-

4-Aminoacetophenone

-

Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH) solution (30-40% w/v)

-

Hydrochloric acid (HCl), 10% solution

-

Distilled water

-

Ice

Procedure:

-

In a round-bottom flask, dissolve 1.0 equivalent of 4-aminoacetophenone in ethanol with stirring.

-

To the stirred solution, add 1.0 equivalent of this compound.

-

Slowly add the aqueous NaOH or KOH solution dropwise to the reaction mixture at room temperature. A color change is typically observed.

-

Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, pour the reaction mixture into ice-cold water.

-

While stirring, slowly acidify the mixture by adding 10% HCl until the pH is acidic. This will precipitate the crude chalcone.

-

Collect the crude product by vacuum filtration and wash thoroughly with cold distilled water until the filtrate is neutral.

-

Dry the crude product. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.

Synthesis of (E)-N'-(2,4-dimethoxybenzylidene)isonicotinohydrazide (Hydrazone)

This protocol describes a general procedure for the synthesis of hydrazone derivatives.[3][4]

Materials:

-

This compound

-

Isonicotinohydrazide (Isoniazid)

-

Absolute ethanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-